

Physicochemical properties of (R)-Boc-4-fluoro- β -phenylalanine

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Compound of Interest

Compound Name: *Boc-(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid*

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An In-depth Technical Guide to the Physicochemical Properties of (R)-Boc-4-fluoro- β -phenylalanine

Abstract: The strategic incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. Fluorinated amino acids, in particular, offer a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.^{[1][2][3]} This guide provides a comprehensive overview of the core physicochemical properties of (R)-Boc-4-fluoro- β -phenylalanine, a valuable building block for creating peptides with enhanced metabolic stability and tailored conformations. While specific experimental data for this β -isomer is not broadly published, this document outlines the authoritative methodologies required for its complete characterization, drawing parallels with its well-characterized α -isomer, (R)-Boc-4-fluoro- α -phenylalanine. This paper is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for the analysis and application of this compound.

The Strategic Imperative of Fluorinated β -Amino Acids

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.^[4] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for its biological target.^[4] When incorporated into a β -amino acid backbone, these effects are

combined with the unique conformational constraints imparted by the β -structure, leading to the formation of stable secondary structures like helices and turns in peptidomimetics. This makes (R)-Boc-4-fluoro- β -phenylalanine a highly attractive monomer for the synthesis of protease-resistant peptides and other novel therapeutics.[2][5]

Structural and Physicochemical Profile

The precise characterization of any synthetic building block is a prerequisite for its successful application. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances stability and solubility in organic solvents, making it highly compatible with standard peptide synthesis protocols.[6] The 4-fluoro substitution on the phenyl ring is key to modulating the electronic properties of the side chain.

Core Properties Summary

The following table summarizes the key physicochemical properties for (R)-Boc-4-fluoro- β -phenylalanine and its corresponding α -isomer for comparative purposes. The data for the α -isomer is derived from established sources, while the properties for the target β -isomer are presented as parameters to be determined via the methodologies described in this guide.

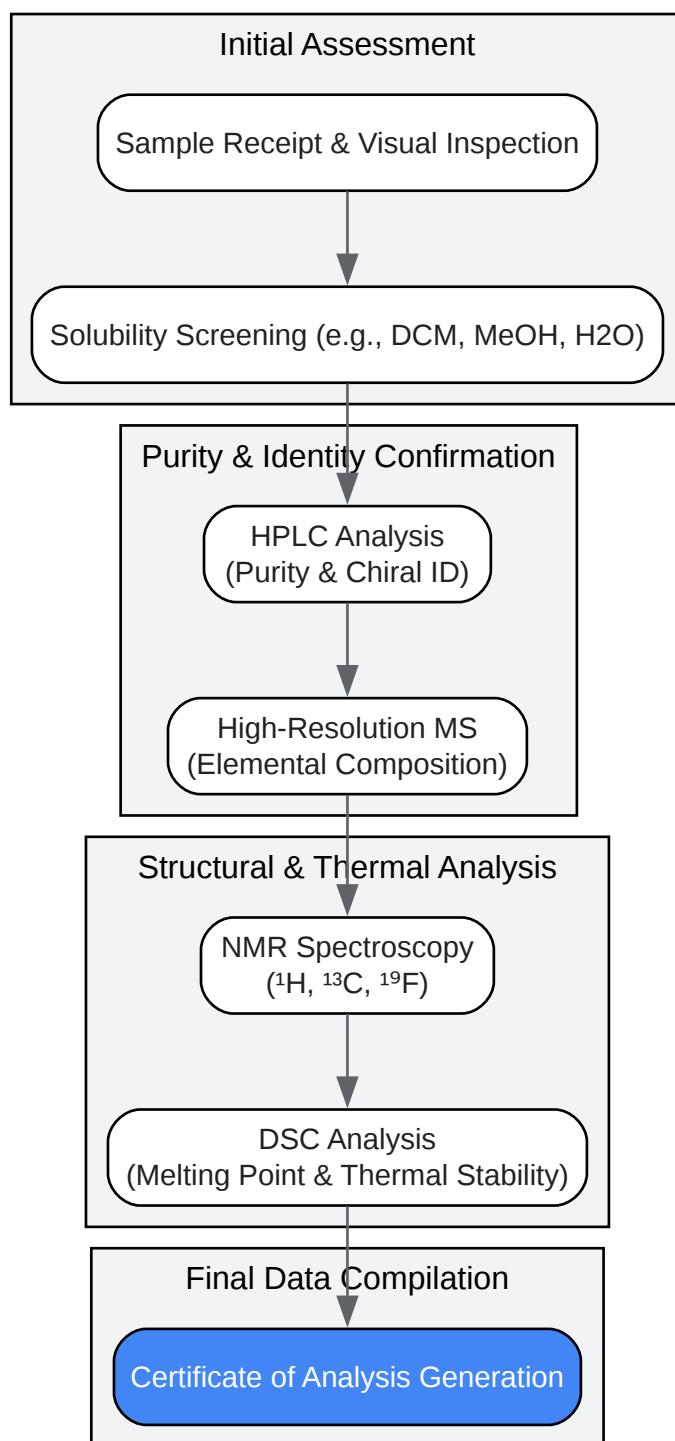
Property	(R)-Boc-4-fluoro- β -phenylalanine	(R)-Boc-4-fluoro- α -phenylalanine (Comparator)	Rationale & Significance
IUPAC Name	(3R)-3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid	(2R)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid ^[7]	Unambiguously defines the chemical structure, including stereochemistry.
Molecular Formula	C ₁₄ H ₁₈ FNO ₄	C ₁₄ H ₁₈ FNO ₄ ^[7]	Confirms the elemental composition.
Molecular Weight	283.29 g/mol	283.29 g/mol ^[7]	Essential for all stoichiometric calculations.
Appearance	To be determined experimentally	White to off-white solid ^[6]	A basic quality control parameter.
Melting Point	To be determined experimentally	~105-109 °C	A key indicator of purity and solid-state packing.
Solubility	To be determined experimentally	Soluble in EtOAc, DMF, CH ₂ Cl ₂	Critical for selecting appropriate reaction and analytical solvents.
Purity (HPLC)	To be determined experimentally	≥99% ^{[6][8]}	Ensures the absence of impurities that could interfere with subsequent reactions.
Optical Rotation	To be determined experimentally	[α]D ²⁰ = -27 ± 2° (c=1 in EtOAc)	Confirms the enantiomeric identity and purity.

Core Analytical Methodologies for Characterization

A multi-technique approach is non-negotiable for the unambiguous structural elucidation and purity assessment of a modified amino acid like (R)-Boc-4-fluoro- β -phenylalanine.^[9] Each technique provides a unique and complementary piece of information, forming a self-validating system of analysis.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive characterization of a novel amino acid derivative is outlined below. This workflow ensures that each critical parameter is assessed systematically, from basic identity to detailed structural confirmation.



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Caption: Workflow for the complete physicochemical characterization of a novel amino acid derivative.

Detailed Experimental Protocol: Purity and Chiral Identity via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and, with the appropriate column, the enantiomeric excess of chiral molecules.[\[10\]](#)

Objective: To determine the chemical and chiral purity of (R)-Boc-4-fluoro- β -phenylalanine.

Instrumentation:

- HPLC system with UV detector
- Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar)[\[11\]](#)
- Standard C18 reversed-phase column

Part A: Reversed-Phase HPLC for Chemical Purity

- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
- Instrument Setup:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
 - Mobile Phase B: 0.1% TFA in Acetonitrile
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 254 nm
 - Injection Volume: 10 μ L

- Analysis: Run the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity level of >98% is typically required for drug development applications.

Causality Behind Choices:

- TFA: Used as an ion-pairing agent to improve peak shape for the carboxylic acid moiety.
- Acetonitrile/Water Gradient: Provides a broad polarity range to ensure elution of both the main compound and any potential impurities.
- UV at 254 nm: The fluorophenyl group provides a strong chromophore for sensitive detection.

Part B: Chiral HPLC for Enantiomeric Purity

- Sample Preparation: Use the same stock solution prepared for the reversed-phase analysis.
- Instrument Setup:
 - Column: Chiral Stationary Phase (e.g., Daicel Chiralcel OD-H)
 - Mobile Phase: Isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[11] The exact ratio must be optimized to achieve baseline separation.
 - Flow Rate: 0.5 mL/min[11]
 - Detection: UV at 254 nm
 - Injection Volume: 10 μ L
- Analysis: Inject the sample. The (R) and (S) enantiomers will have different retention times. To confirm peak identity, a sample of the racemate or the (S)-enantiomer should be run if available. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Causality Behind Choices:

- Chiral Stationary Phase: These columns contain a chiral selector that interacts differently with the two enantiomers, enabling their separation.[12]
- Normal Phase Solvents (Hexane/Isopropanol): This mobile phase system is standard for many polysaccharide-based CSPs and provides the necessary selectivity for enantiomeric resolution.

Structural Verification by NMR and Mass Spectrometry

While HPLC confirms purity, it does not confirm structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.[9]

- ^1H NMR: The spectrum of the β -isomer is expected to show distinct differences from the α -isomer. The protons on the β -carbon and the adjacent methylene group will form a characteristic AMX or ABX spin system, with coupling constants that can help define the conformation. The Boc group will present as a singlet at \sim 1.4 ppm.[9]
- ^{19}F NMR: This will show a singlet (or a complex multiplet if coupled to aromatic protons), confirming the presence and electronic environment of the fluorine atom.
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula ($\text{C}_{14}\text{H}_{18}\text{FNO}_4$) to within a few parts per million (ppm), leaving no ambiguity as to the compound's composition.

Applications in Drug Discovery and Development

(R)-Boc-4-fluoro- β -phenylalanine is a high-value building block for several applications:

- Peptide Synthesis: It serves as a key component in solid-phase or solution-phase peptide synthesis to create modified peptides with enhanced properties.[6][8]
- Drug Design: The unique fluorine substitution can improve the pharmacokinetic properties (e.g., metabolic stability, bioavailability) of drug candidates.[1][6]
- Protein Engineering: It can be incorporated into proteins to study structure-function relationships, providing insights into enzyme activity and stability.[6]

Conclusion

(R)-Boc-4-fluoro- β -phenylalanine stands as a promising and versatile tool for the modern medicinal chemist. While its specific physicochemical data points require experimental determination, the analytical workflows and protocols detailed in this guide provide a robust and scientifically-grounded framework for its complete characterization. By applying these multi-technique, self-validating methodologies, researchers can confidently employ this building block to advance the design and development of next-generation peptide-based therapeutics.

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